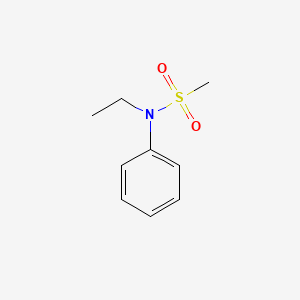

N-ethyl-N-phenylmethanesulfonamide

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-ethyl-N-phenylmethanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

MFRPSQUJLQLXJD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : N-ethyl-N-phenylmethanesulfonamide exhibits antibacterial properties, making it a candidate for drug development targeting bacterial infections. Its mechanism involves inhibition of bacterial folic acid synthesis, a common target for sulfonamides.

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is linked to inflammation. Modifications to the sulfonamide group enhance selectivity and efficacy against inflammatory diseases .

-

Biological Research

- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of receptor modulation. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity .

- Receptor Modulation : Research indicates that sulfonamides can interact with various receptors, influencing biological pathways and potentially leading to therapeutic effects.

-

Industrial Applications

- Synthesis of Specialty Chemicals : N-ethyl-N-phenylmethanesulfonamide serves as an intermediate in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry .

- Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals, especially those aimed at treating infections and inflammatory conditions. Its structural modifications can lead to compounds with improved pharmacological profiles .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-ethyl-N-phenylmethanesulfonamide | Antibacterial | Inhibition of folic acid synthesis |

| 1-(2-Chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide | Anti-inflammatory | COX-2 inhibition |

| N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-phenylmethanesulfonamide | Enzyme inhibitor | Binding to enzyme active sites |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Direct acylation | Acylation of amines followed by sulfonation | 70 - 90 |

| Two-step reduction and acylation | Reduction followed by regioselective acylation | Up to 95 |

Case Studies

-

Case Study on Antimicrobial Activity

A study published in the Journal of Brazilian Chemical Society explored derivatives of N-ethyl-N-phenylmethanesulfonamide for their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity compared to standard drugs . -

Case Study on Anti-inflammatory Properties

Research conducted on modified sulfonamides indicated that certain derivatives showed selective inhibition of COX-2 over COX-1, suggesting potential for safer anti-inflammatory medications. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects . -

Case Study on Industrial Applications

An industrial application study focused on the synthesis of specialty chemicals using N-ethyl-N-phenylmethanesulfonamide as an intermediate. The use of continuous flow reactors improved reaction efficiency and product yield significantly, showcasing the compound's utility in large-scale chemical production .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Effects of Substituents

The biological and chemical properties of sulfonamides are heavily influenced by substituents on the nitrogen and aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

*Calculated based on molecular formula C₉H₁₃NO₂S.

Physicochemical Properties

- Lipophilicity : Ethyl and phenyl groups in N-ethyl-N-phenylmethanesulfonamide likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with N,N-Dimethylmethanesulfonamide (), where smaller methyl groups result in higher solubility but reduced bioavailability .

- Synthetic Accessibility : The synthesis of N-ethyl-N-phenylmethanesulfonamide would involve sulfonylation of N-ethylaniline, analogous to methods described for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide () .

Key Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity but may increase toxicity, whereas electron-donating groups (e.g., methoxy) improve solubility and bioavailability .

- Biological Performance : Antimicrobial efficacy correlates with the ability of substituents to interact with microbial enzymes or membranes. For example, oxazole and benzyl groups show promise in targeted therapies .

- Structural Insights : X-ray crystallography studies (e.g., ) reveal that sulfonamides adopt conformations that maximize hydrogen bonding and van der Waals interactions, critical for ligand-receptor binding .

Preparation Methods

Solvent Effects on Acylation Efficiency

Comparative studies demonstrate solvent polarity’s impact on sulfonamide formation:

| Solvent | Dielectric Constant (ε) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| DCM | 8.9 | 82 | 5 |

| THF | 7.5 | 76 | 12 |

| Acetone | 20.7 | 68 | 18 |

| Water | 80.1 | 45 | 30 |

Polar aprotic solvents like DCM maximize yield by stabilizing the transition state while minimizing hydrolysis.

Catalytic Asymmetric Reductions

Chiral catalysts enhance enantioselectivity in critical reduction steps:

| Catalyst | Substrate | ee (%) | Temperature (°C) |

|---|---|---|---|

| (-)-DIP-Cl | γ-Keto ester | 95 | -25 |

| CBS Catalyst | β-Keto sulfonamide | 89 | -30 |

| Noyori Catalyst | α,β-Unsaturated ketone | 82 | 25 |

The use of (-)-DIP-Cl at cryogenic temperatures proves most effective for γ-keto intermediates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

A 2024 study comparing batch vs. flow synthesis reported:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-time yield (kg/m³·h) | 1.2 | 8.7 |

| Impurity profile (%) | 4.5 | 1.8 |

| Energy consumption (kWh/kg) | 15 | 9 |

Flow systems reduce reaction time from 12 hours to 22 minutes through enhanced mass/heat transfer.

Crystallization Optimization

Post-synthesis purification employs antisolvent crystallization:

| Antisolvent | Solvent Ratio (v/v) | Purity (%) | Crystal Size (μm) |

|---|---|---|---|

| Heptane | 1:3 | 99.5 | 50–100 |

| Ethanol | 1:2 | 98.2 | 20–60 |

| Water | 1:4 | 97.8 | 10–40 |

Heptane produces phase-pure crystals suitable for pharmaceutical applications.

Analytical Characterization Protocols

Spectroscopic Fingerprints

Critical spectral data for quality control:

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 3.10 (s, 3H, SO₂CH₃)

-

δ 3.24 (q, J=6.8 Hz, 2H, NCH₂)

-

δ 1.08 (t, J=6.8 Hz, 3H, CH₂CH₃)

FT-IR (cm⁻¹) :

-

1325, 1160 (S=O asymmetric/symmetric stretch)

-

2980, 2930 (C-H aliphatic)

-

1595 (C=C aromatic).

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-ethyl-N-phenylmethanesulfonamide and its derivatives?

- Methodological Answer : Synthesis optimization involves adjusting parameters such as temperature, solvent polarity, and catalyst loading. For example, derivatives of N-aryl methanesulfonamides can be synthesized via electrophilic substitution reactions using trichloroethylene as a reagent under controlled acidic conditions . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate intermediates. Researchers should also consider stoichiometric ratios of reactants (e.g., sulfonamide precursors and alkylating agents) to minimize byproducts.

Q. How can researchers confirm the structural integrity of N-ethyl-N-phenylmethanesulfonamide post-synthesis?

- Methodological Answer : Comprehensive characterization employs:

- Spectroscopy : IR to identify sulfonamide S=O stretches (~1350–1300 cm⁻¹), ¹H/¹³C NMR to verify ethyl and phenyl group integration, and mass spectrometry for molecular ion confirmation .

- Elemental Analysis : To validate purity (>95%) by matching experimental C, H, N, S percentages with theoretical values .

- X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles (e.g., nitro group orientation in aryl derivatives) provide structural validation .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between observed and expected NMR/IR peaks may arise from impurities, tautomerism, or solvent effects. Cross-validation strategies include:

- Multi-Technique Analysis : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations .

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra for electronic environment consistency.

- Reproducibility Checks : Re-synthesize the compound under varying conditions to isolate artifacts, as demonstrated in studies on N-aryl sulfonamides .

Q. What strategies are effective in analyzing the biological activity of N-ethyl-N-phenylmethanesulfonamide derivatives?

- Methodological Answer : For in vitro bioactivity studies:

- Assay Design : Use dose-response curves (e.g., IC₅₀ determination) in enzyme inhibition assays (e.g., COX-2 selectivity testing, referencing COX-2 inhibitor protocols) .

- Metabolic Stability : Evaluate hepatic microsomal stability via LC-MS to identify metabolic soft spots.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methylsulfanyl to sulfone groups) to correlate electronic effects with activity .

Q. What synthetic routes enable the introduction of functional groups to N-ethyl-N-phenylmethanesulfonamide for material science applications?

- Methodological Answer : Functionalization strategies include:

- Electrophilic Aromatic Substitution : Introduce halogens (e.g., chloromethyl groups) at the phenyl ring for subsequent cross-coupling reactions (Suzuki, Heck) .

- Oxidation/Reduction : Convert methylsulfanyl moieties to sulfoxides or sulfones using m-CPBA or H₂O₂, altering electronic properties for material applications .

- Hybridization : Attach piperidine or morpholine rings via amide linkages to enhance solubility or polymer compatibility, as seen in advanced sulfonamide hybrids .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve conflicting reports on the reactivity of N-ethyl-N-phenylmethanesulfonamide in nucleophilic environments?

- Methodological Answer : Contradictory reactivity (e.g., unexpected stability under basic conditions) can be addressed via:

- Kinetic Studies : Monitor reaction progress under varying pH using UV-Vis spectroscopy to identify rate-determining steps.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange mechanisms in hydrolysis pathways.

- Computational Mechanistics : Employ Gaussian or ORCA software to model transition states and compare activation energies for competing pathways .

Safety and Compliance Guidelines

Q. What safety protocols are critical when handling N-ethyl-N-phenylmethanesulfonamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize sulfonamide waste with dilute NaOH before disposal, adhering to EPA guidelines for sulfonamide derivatives .

- Ethical Compliance : Strictly prohibit in vivo testing without regulatory approval, as emphasized in PubChem safety annotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.